![molecular formula C23H24N4O3 B3018403 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1239459-23-4](/img/no-structure.png)

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

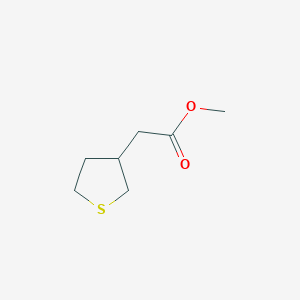

The compound "5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. The molecule features a pyrazole moiety substituted with a 2,5-dimethylphenyl group and an oxadiazole ring substituted with a 4-isopropoxy-3-methoxyphenyl group. This structure suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives often involves the cyclization of hydrazides with various reagents. For instance, the synthesis of steroidal 1,2,4-oxadiazoles was achieved by cyclization of cholest-5-en-3β-O-acetyl hydrazide using different acylating agents . Similarly, the synthesis of 5-arylisoxazole-3-hydroxamic acids, which can rearrange to form 1,2,5-oxadiazoles, was performed by converting 5-arylisoxazole-3-carboxylic acids through a series of transformations . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been confirmed using various analytical techniques such as single crystal X-ray analysis, IR, (1)H NMR, and HRMS spectra . For example, the structure of a 1,2,5-oxadiazole derivative was confirmed by single crystal X-ray analysis . The spatial structure of a novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative was also determined using X-ray diffraction analysis . These techniques are crucial for confirming the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the substituents on the aryl ring bonded to the pyrazole moiety. For instance, the absorption and emission spectra of these compounds change with increasing solvent polarity, indicating that the substituents can affect the electronic properties and reactivity of the molecule . Additionally, the title compound from one of the studies, featuring a chlorophenyl-substituted pyrazole linked to an oxadiazolethione ring, showed a significant inclination between the two rings, which could affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The absorption maxima and fluorescence spectral characteristics of these compounds vary depending on the substituents, which can influence their optical properties . The crystal packing and intermolecular hydrogen bonds can stabilize the crystal structure, as seen in the study of a pyrazole carbothioic acid derivative . The nonlinear optical activity of these molecules can be attributed to the small energy gap between the frontier molecular orbitals . The presence of intermolecular hydrogen bonds and the inclination of the rings in the crystal structure can also affect the physical properties of the compounds .

Applications De Recherche Scientifique

Structural Characteristics and Tautomerism

Compounds with structural similarities to the specified chemical demonstrate intriguing tautomerism and crystal structure characteristics. The annular tautomerism of certain NH-pyrazoles has been observed, showcasing complex patterns of hydrogen bonds in their crystalline forms. These tautomeric behaviors are essential for understanding the compound's physical and chemical properties in both the solid state and solution (Cornago et al., 2009).

Synthesis and Chemical Reactions

Research on the synthesis of steroidal pyrazoline and 1′,3′,4′-oxadiazole derivatives highlights methods to create compounds with potential biological activities. These methods involve cyclization reactions and provide a pathway for producing novel derivatives with potential pharmaceutical applications (Shamsuzzaman et al., 2012).

Ligand Potential for Metal Ions

The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been investigated. These studies suggest the potential of such compounds to act as ligands, forming complexes with significant structures and possibly catalytic or material properties (Budzisz et al., 2004).

Biological Activities

Various derivatives have been synthesized and evaluated for their pharmacological activities, including antimicrobial, antitubercular, anticancer, and hypoglycemic effects. This demonstrates the broad spectrum of potential biological applications for compounds within this chemical class. For instance, novel 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives have shown potential as hypoglycemic agents (Hanna et al., 1995).

Propriétés

Numéro CAS |

1239459-23-4 |

|---|---|

Nom du produit |

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole |

Formule moléculaire |

C23H24N4O3 |

Poids moléculaire |

404.47 |

Nom IUPAC |

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C23H24N4O3/c1-13(2)29-20-9-8-16(11-21(20)28-5)22-24-23(30-27-22)19-12-18(25-26-19)17-10-14(3)6-7-15(17)4/h6-13H,1-5H3,(H,25,26) |

Clé InChI |

FZZIPCQAOHVFJW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)